

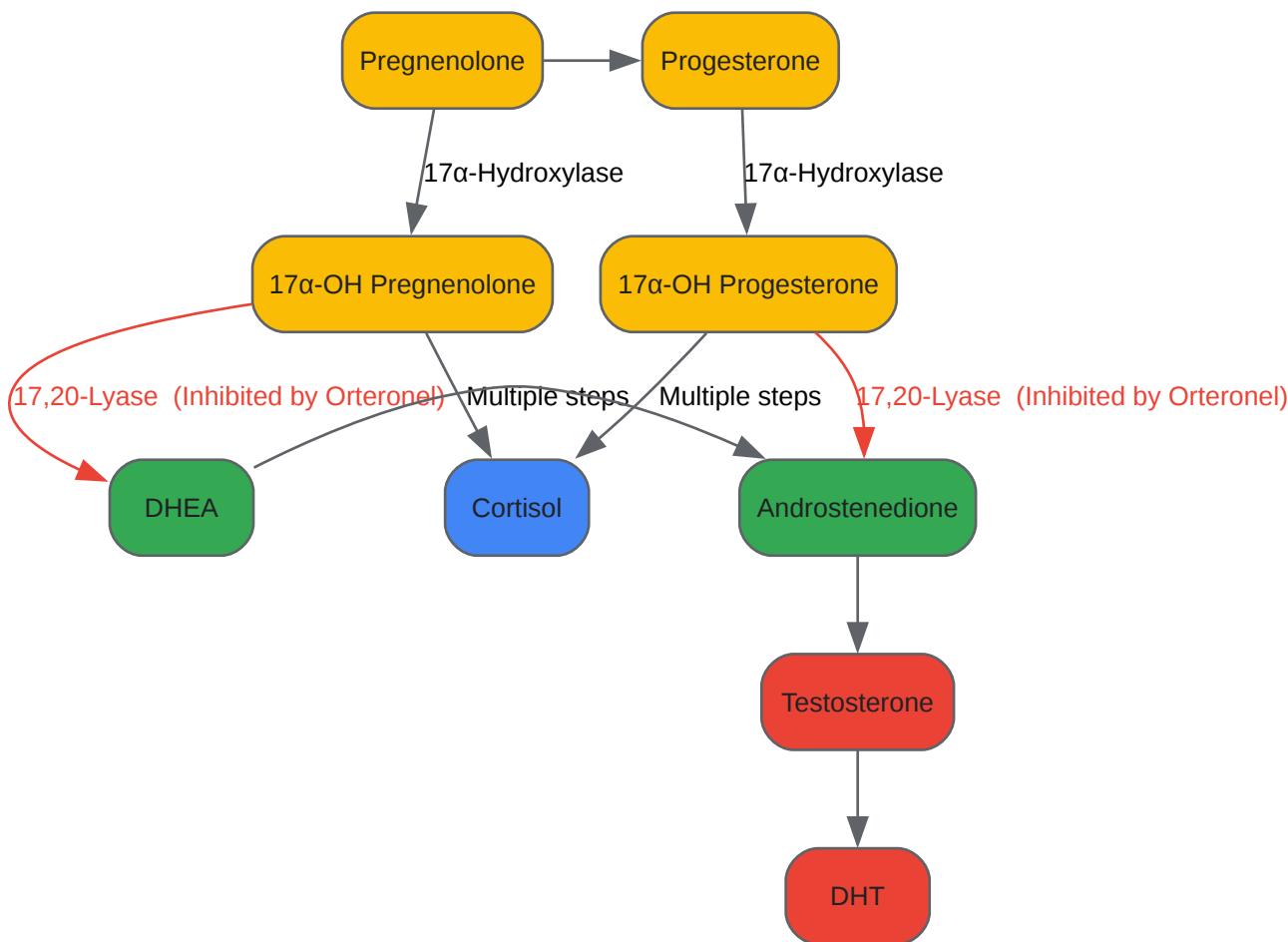
Orteronel TAK-700 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **Orteronel**

CAS No.: 426219-23-0

Cat. No.: S8183949


Get Quote

Discovery and Preclinical Profile

Orteronel was discovered as a novel, potent, and selective non-steroidal inhibitor of the CYP17A1 enzyme.

- **Chemical Structure:** It is a naphthylmethylimidazole derivative with the chemical formula $C_{18}H_{17}N_3O_2$ and a molecular weight of 307.35 [1] [2]. Its conformational rigidity and low ClogP (a measure of lipophilicity) were key to its selectivity profile [3].
- **Mechanism of Action:** **Orteronel** specifically targets the 17,20-lyase activity of CYP17A1. This enzyme is crucial for androgen synthesis, and inhibiting 17,20-lyase blocks the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to potent androgens like testosterone [3].
- **Selectivity:** A key differentiator was its selectivity. In vitro, **Orteronel** demonstrated a 27-fold greater potency for inhibiting 17,20-lyase activity over the 17α -hydroxylase activity of CYP17A1. This was in contrast to abiraterone acetate, which potently inhibits both activities with less selectivity. This profile suggested a potential for less disruption to the glucocorticoid synthesis pathway [3].
- **Preclinical Efficacy:** In animal models (uncastrated rats and cynomolgus monkeys), **Orteronel** administration led to a significant suppression of serum testosterone and DHEA, as well as a reduction in the weight of androgen-dependent organs like the prostate gland. When combined with castration, it caused a further and sustained suppression of testosterone levels [1] [3].

The following diagram illustrates the steroidogenesis pathway and the selective point of inhibition for **Orteronel**.

Click to download full resolution via product page

Summary of Key Preclinical and Early Clinical Data

The following tables consolidate quantitative data from preclinical studies and early-phase clinical trials, which formed the basis for advancing **Orteronel** into larger-scale testing.

- **Table 1: Preclinical Pharmacodynamics [3]**

Model / Assay	Key Findings	Observation
Cell-Free Enzyme Assay	5.4x more potent for 17,20-lyase vs 17α-hydroxylase	Established high intrinsic selectivity

Model / Assay	Key Findings	Observation
Human Adrenal Tumor Cells	27-fold greater suppression of DHEA vs cortisol	Contrasted with more balanced suppression by abiraterone
Rat Testicular Cells	Potent inhibition of testosterone; minimal effect on corticosterone	Confirmed target effect without significant impact on key glucocorticoid in rats
Cynomolgus Monkeys	Significant reduction in serum DHEA and testosterone with b.i.d. dosing	Confirmed in vivo hormonal suppression

- Table 2: Early Clinical Trial Results (Phase I/II in mCRPC) [3]

Parameter	Outcome / Finding
Dosing	100, 200, 300, 400, 600 mg b.i.d.; 400 mg b.i.d. + prednisone 5 mg b.i.d.
Common Adverse Events (Any Grade)	Fatigue (65%), Nausea (42%), Constipation (38%), Anorexia (35%), Vomiting (27%)
Grade ≥3 Adverse Events	54% of patients experienced a drug-related event of this severity
Hormonal Suppression	Testosterone median level reduced from 5.5 ng/dL to 0.6 ng/dL at 4 weeks; DHEA levels became unquantifiable
PSA Response (≥300 mg cohort)	80% of patients had a ≥50% PSA decline; 27% had a ≥90% PSA decline at 3 months

Clinical Development and Outcomes

Orteronel progressed to several Phase III trials in different settings of prostate cancer, but ultimately failed to achieve its primary survival endpoints.

- Phase III Trial in Non-Metastatic CRPC: One Phase III trial (C21015) evaluated **Orteronel** versus placebo in men with non-metastatic castration-resistant prostate cancer (nmCRPC) and a rapid PSA

doubling time. The primary endpoint was improvement in **Metastasis-Free Survival (MFS)**, with a key secondary endpoint of **Overall Survival (OS)** [4]. This trial concluded in September 2020 [4].

- **Phase III Trial in Metastatic CRPC Post-Chemotherapy:** Another pivotal Phase III trial (ELM-PC 5) investigated **Orteronel** plus prednisone versus placebo plus prednisone in men with metastatic CRPC who had previously received docetaxel chemotherapy [3].
- **Outcome and Status:** The development of **Orteronel** for CRPC was halted. The ELM-PC 5 trial was unblinded early because it did not meet its primary endpoint of improving **Overall Survival** [3]. While the drug showed activity in reducing PSA levels, the benefit in survival, the gold standard for oncology drug approval, was not sufficient. Consequently, **Orteronel was not approved for clinical use** and its development in this area was discontinued.

Research Context and Legacy

Although **Orteronel** itself did not become an approved drug, its development contributed to the field.

- **Comparison with Approved Therapies:** **Orteronel** was part of a wave of novel hormonal therapies developed after the approval of abiraterone acetate and enzalutamide. Its more selective mechanism was a key scientific differentiator [3].
- **Ongoing Research:** Even after its discontinuation, data from **Orteronel** clinical trials continue to be analyzed to glean broader insights into prostate cancer. For example, research has been conducted on **bone biomarkers** from the SWOG S1216 Phase III trial to understand their relationship with survival in men with hormone-sensitive prostate cancer [5].

In summary, **Orteronel** represented a scientifically rational approach to targeting androgen synthesis with greater selectivity. Despite promising preclinical and early clinical activity, it failed to demonstrate a sufficient overall survival benefit in Phase III trials required for regulatory approval.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery of orteronel (TAK-700), a ... [pubmed.ncbi.nlm.nih.gov]
2. (S)-Orteronel - CAS:566939-85-3 - 山东思科捷生物技术有限公司 [sparkjadesd.com]

3. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. 臨床試驗計畫 [tpidb.taiwanclinicaltrials.tw]

5. 科学家在癌症生物标志物研究领域取得的重要研究成果！ [news.bioon.com]

To cite this document: Smolecule. [Orteronel TAK-700 discovery and development]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b8183949#orteronel-tak-700-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address:	Ontario, CA 91761, United States
Phone:	(512) 262-9938
Email:	info@smolecule.com
Web:	www.smolecule.com